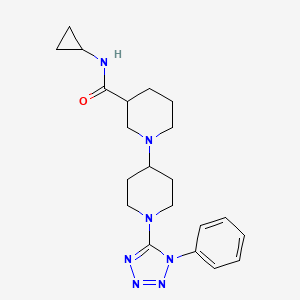![molecular formula C21H32N4O2 B5345217 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane](/img/structure/B5345217.png)
1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane, also known as MPACPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MPACPA is a member of the azepane family, which is a class of compounds that has been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane is not fully understood. However, it has been found to interact with a number of biological targets, including enzymes and receptors. This compound has been found to inhibit the activity of certain enzymes, which may contribute to its antitumor and antiviral properties. It has also been found to interact with certain receptors in the brain, which may contribute to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, which may contribute to its potential as an antitumor agent. This compound has also been found to have antiviral and antibacterial properties, which may make it useful in the treatment of infectious diseases. In addition, this compound has been found to have potential applications in the treatment of neurological disorders, although the exact mechanisms by which it exerts its effects in the brain are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of different experiments. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which may limit its use in some labs.
Zukünftige Richtungen
There are a number of future directions for research on 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane. One area of research could be to further investigate the mechanisms by which this compound exerts its effects in the brain. This could lead to the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate the potential use of this compound in the treatment of infectious diseases. This could lead to the development of new antibiotics and antiviral drugs. Finally, further research could be done to optimize the synthesis of this compound, which could make it more accessible to researchers in the field.
Synthesemethoden
The synthesis of 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane involves the reaction of 2-bromo-5-chloropyridine with 4-morpholin-4-ylpiperidine-1-carboxylic acid, followed by the addition of 1-azepanamine. The resulting product is then purified through a series of chromatographic techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c26-21(25-11-7-19(8-12-25)23-13-15-27-16-14-23)18-5-6-20(22-17-18)24-9-3-1-2-4-10-24/h5-6,17,19H,1-4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFWLGWZGYYUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-4-[(5-chloro-2-thienyl)carbonyl]piperazine](/img/structure/B5345143.png)
![N-[3-(4-isopropyl-1-piperazinyl)-3-oxopropyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5345148.png)
![1-{[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5345155.png)
![2-{[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5345160.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345178.png)
![(1R*,2R*,6S*,7S*)-4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5345185.png)
![4-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5345190.png)
![7-methyl-3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5345194.png)

![3-[4-(benzyloxy)phenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5345211.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345212.png)
![1-ethyl-4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5345223.png)
![4-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5345233.png)
![1'-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345253.png)